Regioselective Two-Step N-Benzylation/Suzuki Coupling Sequence Unavailable with 4-Boronate Regioisomer
In a medicinal chemistry SAR program, the target compound undergoes selective N-benzylation followed by Suzuki coupling with hetaryl halides to yield 1-benzyl-3-heterocyclic pyrazoles in a two-step sequence [1]. This sequence exploits 3(5)-position reactivity and is not accessible with the 4-boronate regioisomer (CAS 269410-08-4), which would produce 1-benzyl-4-heterocyclic pyrazoles with a different substitution geometry .
| Evidence Dimension | Regioselective cross-coupling product outcome |
|---|---|
| Target Compound Data | 3-substituted pyrazole products via sequential N-benzylation/Suzuki coupling (demonstrated with 3-(trifluoromethyl)benzyl bromide and 2-chlorobenzothiazole) [1] |
| Comparator Or Baseline | 1H-Pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4): Suzuki coupling at the 4-position yields 4-substituted pyrazoles |
| Quantified Difference | Regioisomeric outcome: 3-substituted vs. 4-substituted pyrazole (positional isomer), resulting in different molecular geometry and potentially different bioactivity |
| Conditions | Suzuki-Miyaura cross-coupling with Pd(PPh3)4, toluene/iPrOH/water, 80 °C (Tetrahedron Letters 2009 procedure) |
Why This Matters
For medicinal chemistry SAR, the substitution position on the pyrazole ring directly controls pharmacophore geometry; procurement of the wrong regioisomer yields inactive or off-target compounds.
- [1] Primas, N., Bouillon, A., & Rault, S. (2009). A convenient and rapid approach for the synthesis of 1-benzyl-3-heterocyclic pyrazoles. Tetrahedron Letters, 50(39), 5479-5481. View Source
